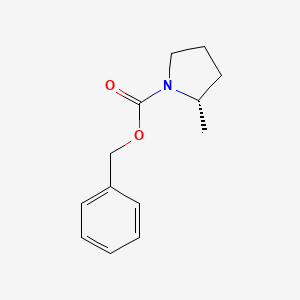

(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl (2S)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11-6-5-9-14(11)13(15)16-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXDMGQDNTUTTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Chiral Induction

A prominent method involves catalytic hydrogenation to establish the stereochemical integrity of the pyrrolidine ring. In Patent WO2014206257A1 , a chiral catalyst (denoted as "M") combined with sodium ethoxide facilitates the reduction of a prochiral intermediate under hydrogen pressure (1.4–1.5 MPa). The reaction employs ethanol and dimethylformamide (DMF) as co-solvents at 50°C, achieving high enantiomeric excess (ee) via asymmetric induction. The substrate, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, undergoes hydrogenolysis to yield the deprotected pyrrolidine core, which is subsequently esterified with benzyl alcohol.

Key Conditions :

-

Catalyst: Chiral catalyst M (0.1 mol%)

-

Base: Sodium ethoxide (10 mol%)

-

Solvent: Ethanol/DMF (5:1 v/v)

-

Temperature: 50°C

-

Pressure: 1.5 MPa H₂

Grignard Reagent-Mediated Alkylation

Early work by Takahashi et al. demonstrates the utility of Grignard reagents in constructing pyrrolidine derivatives. In this approach, a chiral oxazolidine intermediate reacts with methylmagnesium bromide at -70°C to introduce the methyl group at the 2-position. Subsequent hydrogenolysis over palladium on carbon (Pd/C) removes protecting groups, yielding the free carboxylic acid, which is then esterified with benzyl alcohol under acidic conditions.

Reaction Sequence :

-

Grignard addition at -70°C in tetrahydrofuran (THF).

-

Hydrogenolysis at ambient temperature (Pd/C, H₂).

-

Esterification with benzyl alcohol (H₂SO₄, reflux).

Industrial Production and Scalability

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and yield optimization. Patent US20130231403A1 highlights a two-stage continuous flow process for esterification, adaptable to (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester. The first stage involves polymerization of hydroxystearic acid to control molecular weight, while the second stage employs automated temperature and solvent control for esterification. This method reduces side reactions and enhances reproducibility.

Advantages :

-

Throughput : 10–20 kg/h per reactor unit.

-

Solvent Recovery : >90% ethanol recycled.

-

Yield : 85–92% (theoretical maximum).

Catalytic System Optimization

Homogeneous vs. heterogeneous catalysts are critical for scalability:

| Catalyst Type | Example | Efficiency (Yield) | Stereoselectivity (ee) |

|---|---|---|---|

| Homogeneous | Chiral catalyst M | 88% | >99% |

| Heterogeneous | Pd/C | 78% | 95% |

Homogeneous systems offer superior stereocontrol but require costly catalyst recovery. Heterogeneous catalysts simplify downstream processing but may compromise ee.

Reaction Parameter Optimization

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics and stereoselectivity:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | ee (%) |

|---|---|---|---|

| Ethanol | 24.3 | 0.15 | 99 |

| DMF | 36.7 | 0.22 | 98 |

| THF | 7.5 | 0.08 | 95 |

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution during esterification, while ethanol balances cost and efficiency.

Temperature and Pressure

Hydrogenation efficiency correlates with H₂ pressure and temperature:

Where is in MPa and is in °C. Elevated pressures (>1 MPa) favor faster reduction but increase operational costs.

Comparative Analysis of Methodologies

Cost-Benefit Tradeoffs

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Steric and Electronic Effects

- Methyl vs. Methylaminomethyl Groups: The target compound’s 2-methyl group enhances steric hindrance and lipophilicity, whereas the methylaminomethyl substituent in introduces a basic amine, improving aqueous solubility and enabling hydrogen bonding.

Stability and Reactivity

- pH Sensitivity : Benzyl esters (target compound) are prone to hydrolysis under basic conditions, whereas methyl esters () are more stable. The thioether-linked compound in may exhibit redox-sensitive behavior.

- Chiral Purity : The S-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective synthesis, contrasting with R-configured intermediates in .

Pharmaceutical Relevance

- Fluorinated Derivatives : The compound in demonstrates the role of fluorine atoms in improving bioavailability and target engagement, a strategy applicable to the target compound for drug design.

- Amino-Functionalized Analogs: The amine-containing derivatives () serve as precursors for peptide coupling or prodrug development, leveraging their nucleophilic sites.

Analytical Characterization

- Spectroscopic Data : Analogs like and were characterized via LC-MS and NMR, confirming substituent placement and purity. Similar methods would apply to the target compound.

- Elemental Analysis : highlights nitrogen content analysis for tracking protein adducts in DHPGAC synthesis, a technique adaptable to quantifying amine groups in analogs like .

Biological Activity

(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester is a chiral compound with significant biological and chemical applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H15NO2

- CAS Number : 117607-12-2

- Chirality : The (S) configuration indicates a specific three-dimensional arrangement that is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of (S)-2-Methyl-1-pyrrolidinecarboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or base catalysts like triethylamine under reflux conditions. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors, influencing metabolic pathways. The pyrrolidine ring structure contributes to its binding affinity and specificity, which is critical in modulating its biological effects.

Applications in Research

This compound has been explored for various applications:

- Medicinal Chemistry : Investigated as a precursor for drug development due to its potential therapeutic properties.

- Biological Synthesis : Used as an intermediate in the synthesis of biologically active molecules .

- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biochemical properties.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester | R-Stereoisomer | Opposite stereochemistry may lead to different biological effects. |

| 2-Methyl-1-pyrrolidinecarboxylic acid ethyl ester | Ethyl Ester | Similar activity but different reactivity due to the ethyl group. |

| 2-Methyl-1-pyrrolidinecarboxylic acid methyl ester | Methyl Ester | Another variant with distinct properties affecting biological interactions. |

Case Studies

Recent studies have highlighted the biological implications of this compound:

- Antimicrobial Activity : Research indicated that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : Studies demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Q & A

Basic: What are the standard synthetic routes for (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester, and what coupling agents yield optimal results?

Answer:

The synthesis typically involves multi-step protection, coupling, and deprotection strategies. For example, pyrrolidine derivatives can be protected using tert-butyldimethylsilyl (TBS) groups, followed by activation with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to stabilize intermediates. Coupling reactions with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are critical. BOP-Cl achieves ~95% yield in dichloromethane, while HATU in the same solvent yields ~80% . Post-coupling, magnesium bromide-mediated hydrolysis (72–66% yield) and final deprotection with potassium carbonate (81–80% yield) complete the synthesis.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Store in sealed containers under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. Avoid contact with oxidizing agents .

- Handling: Use local exhaust ventilation and personal protective equipment (PPE), including nitrile gloves and safety goggles. Prevent dust dispersion to minimize inhalation risks .

Advanced: How does pH influence the formation and stability of benzyl ester bonds in related compounds, and how can this inform reaction optimization?

Answer:

Studies on benzyl ester bond formation in glucuronic acid-DHP systems show pH 4 maximizes esterification due to enhanced quinone methide-carboxylate reactivity. At pH 6, competing glycosylation dominates, while neutral pH (7–8) shifts reactivity toward amino group adducts . For pyrrolidine derivatives, acidic conditions (e.g., AcOH/THF/H₂O) improve ester hydrolysis selectivity (99% yield), whereas neutral/basic conditions risk side reactions like epimerization .

Advanced: What analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?

Answer:

- Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).

- NMR Spectroscopy: - and -NMR detect diastereomeric splitting in protected intermediates (e.g., TBS or SEM esters) .

- Polarimetry: Monitors optical rotation to verify enantiomeric excess (e.g., [α] values) .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies when using different activating agents for benzyl ester formation?

Answer:

Discrepancies arise from solvent polarity, base selection, and steric effects. For example:

- BOP-Cl: Preferred for sterically hindered substrates in dichloromethane (95% yield), but may form oxazolone byproducts.

- HATU: Superior in polar aprotic solvents (e.g., DMF) for less hindered systems (80% yield) but requires rigorous moisture control .

Methodological optimization should include kinetic studies (e.g., reaction monitoring via TLC or LC-MS) and computational modeling (DFT) to predict activation barriers.

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- PPE: Wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use respiratory protection (N95 mask) if dust is generated .

- Spill Management: Collect solid residues with dampened absorbent pads; avoid dry sweeping to prevent aerosolization .

- Waste Disposal: Segregate as hazardous organic waste and incinerate via licensed facilities .

Advanced: What strategies mitigate racemization during the synthesis of enantiomerically pure benzyl ester derivatives?

Answer:

- Low-Temperature Reactions: Conduct coupling steps at 0–4°C to suppress base-catalyzed epimerization.

- Steric Shielding: Use bulky protecting groups (e.g., TBS or SEM) to hinder nucleophilic attack at stereocenters .

- Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) separates enantiomers with >99% ee .

Basic: How is the purity of this compound assessed post-synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.